Bienvenue dans la boutique en ligne BenchChem!

Afacifenacin

Overactive Bladder Urology Pharmacology

Select Afacifenacin for its unique dual pharmacological mechanism: non-selective muscarinic receptor antagonism combined with bladder afferent pathway inhibition via sodium-channel blockade, a profile absent from generic antimuscarinics (e.g., solifenacin, tolterodine). Validated in rodent cerebral infarction models (0.3–3 mg/kg i.g.), it increases bladder capacity without residual urine effects. Clinically bridged through Phase II dose-ranging trials (20–120 mg/day oral). Ideal for translational urology studies requiring combined receptor/sodium-channel target engagement.

Molecular Formula C27H26F3N3O2
Molecular Weight 481.5 g/mol
CAS No. 877606-63-8
Cat. No. B605209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfacifenacin
CAS877606-63-8
SynonymsAfacifenacin
Molecular FormulaC27H26F3N3O2
Molecular Weight481.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1
InChIKeyIJUMFEAYOMCXAQ-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afacifenacin (CAS 877606-63-8): Procurement-Ready Profile of a Dual-Mechanism Muscarinic Antagonist for Overactive Bladder Research


Afacifenacin (SMP-986) is a small molecule investigational drug developed by Sumitomo Dainippon Pharma and Sunovion Pharmaceuticals as an orally administered therapy for overactive bladder (OAB) and nocturia [1]. The compound exhibits a dual pharmacological mechanism: non-selective muscarinic receptor antagonism combined with inhibition of the bladder afferent pathway through sodium-channel blockade [1]. Afacifenacin has advanced to Phase II clinical trials evaluating doses of 20 mg, 40 mg, 80 mg, and 120 mg administered once daily in patients with overactive bladder syndrome [2].

Afacifenacin (CAS 877606-63-8) is Not Interchangeable with Standard Muscarinic Antagonists: Mechanism-Based Differentiation Demands Compound-Specific Sourcing


Conventional antimuscarinics for OAB (e.g., solifenacin, tolterodine, oxybutynin) act solely through competitive antagonism at muscarinic acetylcholine receptors. Afacifenacin, in contrast, incorporates an additional pharmacological action—sodium channel blockade on bladder afferent nerves—that is absent from standard muscarinic antagonists [1]. This dual mechanism may contribute to its efficacy profile in preclinical models and informs the dose-ranging design of its Phase II trial [2][3]. Procurement of afacifenacin versus generic muscarinic antagonists therefore entails distinct experimental expectations regarding target engagement and functional outcomes in urological research models.

Afacifenacin (CAS 877606-63-8) Quantified Differentiation: Comparative Evidence for Procurement Decision-Making


Dual Mechanism: Sodium Channel Blockade Differentiates Afacifenacin from Pure Muscarinic Antagonists

Afacifenacin exerts a dual pharmacological action comprising non-selective muscarinic receptor antagonism and inhibition of the bladder afferent pathway through sodium-channel blockade [1]. In contrast, conventional OAB agents such as solifenacin, tolterodine, and oxybutynin act solely as muscarinic antagonists, lacking the sodium channel blocking component [2]. This mechanistic distinction is foundational for compound selection in studies exploring afferent nerve modulation.

Overactive Bladder Urology Pharmacology

In Vivo Urodynamic Efficacy: Bladder Capacity Increase and Micturition Pressure Reduction in Cerebral Infarction Rat Model

In male Sprague-Dawley rats with cerebral infarction, intragastric administration of afacifenacin at doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg significantly increased bladder capacity and reduced micturition pressure (MP) compared to vehicle control . The effect was achieved without altering residual urinary volume (RUV).

Urodynamics Neurogenic Bladder Preclinical Efficacy

Clinical Development Stage: Phase II Dose-Ranging Trial Establishes Human Dosing Reference Points

Afacifenacin was evaluated in a randomized, double-blind, placebo-controlled Phase II trial (NCT00409539) at doses of 20 mg, 40 mg, 80 mg, and 120 mg administered once daily for 8 weeks in patients with overactive bladder syndrome [1]. The primary objective was to assess symptom relief compared to placebo, with secondary endpoints including urgency episodes, incontinence episodes, and void volume [1]. While full trial results are not publicly available, the protocol establishes a clinical dosing framework absent for earlier-stage antimuscarinic candidates.

Clinical Trial Dose-Ranging Translational Research

Afacifenacin (CAS 877606-63-8): Validated Research and Procurement Use Cases


Preclinical Urodynamic Studies in Neurogenic Bladder Models

Afacifenacin is suitable for in vivo studies assessing bladder function in rodent models of cerebral infarction or neurogenic detrusor overactivity. Evidence demonstrates that intragastric administration (0.3–3 mg/kg) significantly increases bladder capacity and reduces micturition pressure without affecting residual urine volume .

Mechanistic Investigations of Dual-Target Bladder Afferent Modulation

Afacifenacin is appropriate for studies examining combined muscarinic receptor antagonism and sodium channel blockade on bladder sensory afferents. This dual mechanism distinguishes it from pure antimuscarinics , making it a tool compound for elucidating additive or synergistic effects on afferent nerve excitability.

Translational and Clinical Research Leveraging Established Human Dosing

Afacifenacin is well-suited for translational pharmacology studies bridging preclinical and clinical findings. The compound has completed a Phase II dose-ranging trial (20–120 mg/day oral), providing a clinically tested dosing framework that can inform experimental design in human tissue assays or ex vivo bladder strip studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afacifenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.